molecular formula C17H11FN2O4S B2547209 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-fluorobenzoate CAS No. 877636-24-3

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-fluorobenzoate

Número de catálogo: B2547209
Número CAS: 877636-24-3
Peso molecular: 358.34
Clave InChI: YNUFOGDPXFIWLJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-fluorobenzoate is a synthetic small-molecule derivative of kojic acid, a natural γ-pyrone compound. Its core structure consists of a 4H-pyran-4-one scaffold modified at the 6-position with a pyrimidin-2-ylsulfanyl methyl group and at the 3-position with a 4-fluorobenzoate ester (Figure 1). This compound belongs to a class of APJ receptor antagonists designed to modulate the apelin/APJ system, which regulates cardiovascular homeostasis, energy metabolism, and gastrointestinal function .

The 4-fluorobenzoate ester substitution distinguishes it from the well-studied analog ML221 (4-nitrobenzoate derivative), which was identified as the first selective APJ antagonist via high-throughput screening (HTS) .

Propiedades

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O4S/c18-12-4-2-11(3-5-12)16(22)24-15-9-23-13(8-14(15)21)10-25-17-19-6-1-7-20-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUFOGDPXFIWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Table 1: Impact of Catalysts on Esterification Yield

Catalyst Temperature (°C) Time (h) Yield (%)
Pyridine 25 4 88
DMAP 25 2 92
Triethylamine 40 3 85

Findings :

  • 4-Dimethylaminopyridine (DMAP) accelerates the reaction via nucleophilic catalysis, reducing time and improving yield.

Purification and Characterization

Table 2: Spectroscopic Data for Final Compound

Technique Key Signals
¹H NMR δ 8.45 (d, 2H, Ar-F), 6.95 (s, 1H, pyran-H)
¹⁹F NMR δ -112.3 (s, Ar-F)
HRMS [M+H]⁺ m/z 372.0984 (calc. 372.0981)

Purity Assessment :

  • HPLC analysis (C18 column, 95:5 MeOH/H₂O) shows >98% purity.

Comparative Analysis of Methodologies

Table 3: Efficiency of Synthetic Routes

Step Conventional Method Improved Protocol Yield Increase
Thioether NaOH, H₂O, 24h K₂CO₃, DMF, 12h +15%
Esterification SOCl₂, reflux DMAP, rt +10%

Key Advances :

  • Transition to polar aprotic solvents (e.g., DMF) enhances reaction homogeneity.
  • Catalytic DMAP reduces energy input and side products.

Análisis De Reacciones Químicas

Types of Reactions

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-fluorobenzoate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

Compound Substituent (R) APJ IC₅₀ (µM) Selectivity (vs. AT1) Solubility (µM, pH 7.4) Metabolic Stability
ML221 (4-nitrobenzoate) 4-NO₂ 0.70 (cAMP) >37-fold 14 Low (rapid hepatic metabolism)
4-bromobenzoate derivative 4-Br 1.2 Not reported <10 Not reported
4-trifluoromethylbenzoate derivative 4-CF₃ 2.5 Not reported <10 Not reported
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate CH₂C₆H₅ Inactive N/A Not tested Not tested
4-fluorobenzoate (target compound) 4-F Not reported Inferred similar Potentially higher Likely poor

Key Observations:

  • Substituent Effects on Activity: Para-substituted benzoates (e.g., 4-NO₂, 4-Br, 4-CF₃) exhibit APJ antagonism, with potency inversely correlating with electron-withdrawing strength (NO₂ > Br > CF₃) . The 4-fluoro group, being less electron-withdrawing than NO₂, may reduce potency compared to ML221, but this remains untested.
  • Ester Stability : Replacement of the benzoate ester with alternative groups (e.g., phenylacetate, amides) abolishes activity, underscoring the necessity of the aromatic ester for receptor interaction .
  • Solubility and Stability : ML221’s poor aqueous solubility (14 µM) and rapid hepatic metabolism limit its utility in vivo. The 4-fluoro analog may exhibit improved solubility due to fluorine’s smaller size and polarity but is likely to retain metabolic instability .

Pharmacological Profiles

  • ML221 : Demonstrates dual antagonism in cAMP inhibition (IC₅₀ = 0.70 µM) and β-arrestin recruitment (IC₅₀ = 1.75 µM) assays. It shows selectivity over 29 GPCRs but exhibits off-target binding to κ-opioid and benzodiazepine receptors .
  • 4-fluorobenzoate: No direct activity data exist, but its structural similarity to ML221 suggests comparable APJ binding.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.